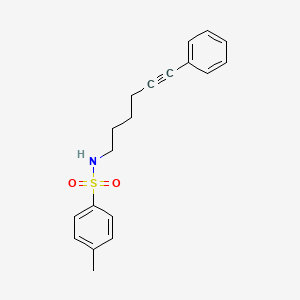
Benzenesulfonamide, 4-methyl-N-(6-phenyl-5-hexynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-methyl-N-(6-phenyl-5-hexynyl)- is a complex organic compound known for its unique structure and versatile applications. This compound is characterized by the presence of a benzenesulfonamide group, a methyl group, and a phenyl-hexynyl chain. Its molecular formula is C22H19NO2S, and it has a molecular weight of 361.46 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-methyl-N-(6-phenyl-5-hexynyl)- typically involves the reaction of 4-methylbenzenesulfonyl chloride with 6-phenyl-5-hexyn-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-methyl-N-(6-phenyl-5-hexynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
Benzenesulfonamide, 4-methyl-N-(6-phenyl-5-hexynyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-methyl-N-(6-phenyl-5-hexynyl)- involves the inhibition of carbonic anhydrase IX, an enzyme that plays a crucial role in regulating pH in tumor cells. By inhibiting this enzyme, the compound disrupts the pH balance within the tumor cells, leading to reduced cell proliferation and increased apoptosis . The molecular targets include the active site of carbonic anhydrase IX, where the compound binds and inhibits its activity .
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonamide: Similar structure but lacks the phenyl-hexynyl chain.
4-Methylbenzenesulfonamide: Similar structure but lacks the phenyl-hexynyl chain.
N-(p-Toluenesulfonyl)imino]phenyliodinane: Contains a similar sulfonamide group but with different substituents
Uniqueness
Benzenesulfonamide, 4-methyl-N-(6-phenyl-5-hexynyl)- is unique due to the presence of the phenyl-hexynyl chain, which imparts distinct chemical properties and biological activities. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
CAS No. |
234092-62-7 |
|---|---|
Molecular Formula |
C19H21NO2S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-methyl-N-(6-phenylhex-5-ynyl)benzenesulfonamide |
InChI |
InChI=1S/C19H21NO2S/c1-17-12-14-19(15-13-17)23(21,22)20-16-8-3-2-5-9-18-10-6-4-7-11-18/h4,6-7,10-15,20H,2-3,8,16H2,1H3 |
InChI Key |
PNXHYNKKVPFFIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCC#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


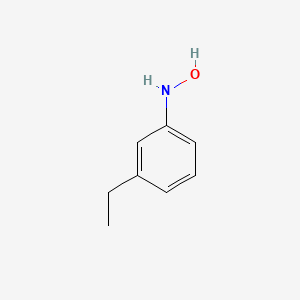




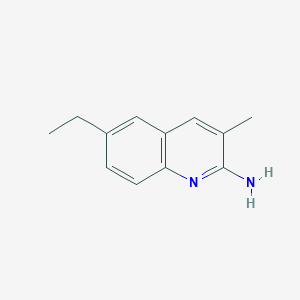
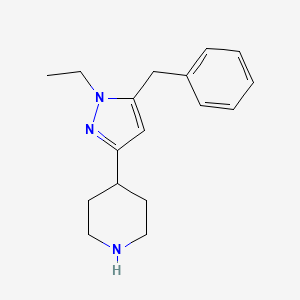

![Ethyl [3-(4-chlorobutanoyl)phenyl]acetate](/img/structure/B12565206.png)
![4-[Dimethyl(octyl)silyl]morpholine](/img/structure/B12565230.png)
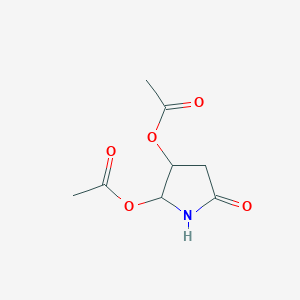
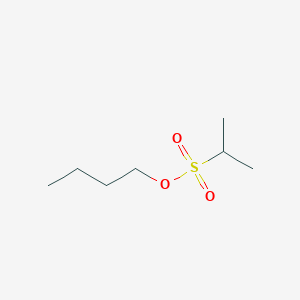
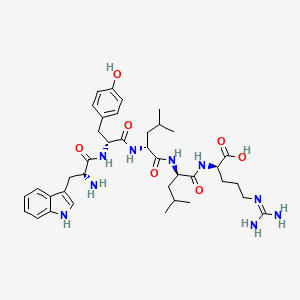
![4-(Tert-butoxycarbonylamino)-1-[(6-aminopyridin-2-yl)methyl]piperidine](/img/structure/B12565258.png)
